Dura-Tab; Duraquin; Gluquinate; Quinaglute
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Overview
Description
(S)-[(5R,7R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-7-yl]-(6-methoxyquinolin-4-yl)methanol;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid is a complex organic compound that combines a bicyclic structure with a quinoline moiety and a sugar acid. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, starting with the construction of the bicyclic azabicyclo[2.2.2]octane scaffold. This can be achieved through enantioselective methods that ensure the correct stereochemistry . The quinoline moiety is then introduced through a series of coupling reactions, followed by the attachment of the methanol group. The final step involves the glycosylation with (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid under specific conditions to ensure the correct stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, high-throughput screening for optimal reaction conditions, and the development of efficient purification methods to isolate the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can be used to modify the quinoline moiety or the bicyclic structure, potentially altering the compound’s biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions typically involve the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products:
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include reduced quinoline derivatives and modified bicyclic structures.
Substitution: Products vary depending on the substituents introduced, leading to a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its biological activity can be studied to understand its effects on various biological systems, potentially leading to the discovery of new therapeutic agents.
Medicine: The compound’s potential medicinal properties can be explored for the treatment of diseases, particularly those involving the central nervous system due to the presence of the azabicyclo[2.2.2]octane scaffold.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The azabicyclo[2.2.2]octane scaffold is known to interact with neurotransmitter receptors, potentially modulating their activity. The quinoline moiety can interact with DNA or proteins, affecting their function. The glycosylation with (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Tropane Alkaloids: These compounds share the azabicyclo[2.2.2]octane scaffold and are known for their biological activities, particularly in the central nervous system.
Quinoline Derivatives: Compounds with a quinoline moiety are widely studied for their potential therapeutic applications, particularly as antimalarial and anticancer agents.
Glycosylated Compounds: These compounds, which include various glycosides, are known for their enhanced solubility and bioavailability.
Uniqueness: The combination of the azabicyclo[2.2.2]octane scaffold, quinoline moiety, and glycosylation makes this compound unique. This structural complexity allows for a wide range of potential biological activities and applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;2,3,4,5,6-pentahydroxyhexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2.C6H12O7/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;7-1-2(8)3(9)4(10)5(11)6(12)13/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2-5,7-11H,1H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKUDCCTVQUHJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C(C(C(C(C(C(=O)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7054-25-3 |
Source
|
Record name | Quinidine gluconate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.576 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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